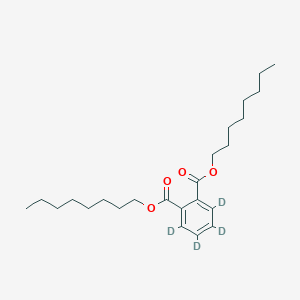

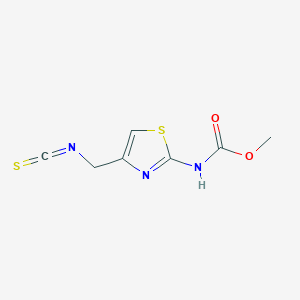

![molecular formula C11H21NO5 B122053 N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucin CAS No. 81505-64-8](/img/structure/B122053.png)

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, abbreviated as 6-HMA, is a natural and synthetic organic compound. It is a derivative of the amino acid alanine, and is a part of the family of compounds known as alpha-hydroxy acids (AHAs). 6-HMA has a wide range of applications in the scientific research field, including its use in biochemistry and physiology studies.

Wissenschaftliche Forschungsanwendungen

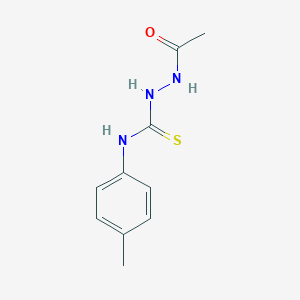

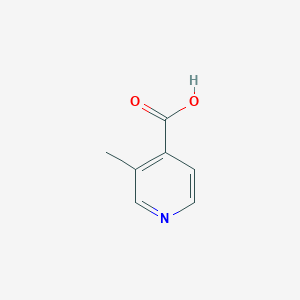

Aminoschutz

Die tert-Butyloxycarbonyl (Boc)-Gruppe ist eine der am häufigsten verwendeten Aminoschutzgruppen in mehrstufigen Reaktionen in der synthetischen organischen Chemie sowie in der Peptidsynthese . Die Boc-Gruppe wird durch Reaktion des Amin-Substrats mit Di-tert-butyl-dicarbonat unter basischen Bedingungen installiert .

Entschützung

Die Entschützung ist der Prozess des Abspaltens der Schutzgruppe. Traditionelle Methoden zur Entfernung der Boc-Gruppe haben Nachteile in Bezug auf hohe Säure, die Verwendung teurer Reagenzien, übermäßige Mengen an Katalysatoren und schädlichen Lösungsmitteln sowie hohe Temperaturen, was sie ökologisch nicht nachhaltig macht . Daher müssen die Bemühungen schrittweise verstärkt werden, um die Boc-Abspaltung praktikabel, sauber und so umweltfreundlich wie möglich zu gestalten .

Verwendung von Deep Eutectic Solvent (DES) zur Entschützung

Es wurde eine effiziente und nachhaltige Methode zur N-Boc-Entschützung unter Verwendung eines tiefen eutektischen Lösungsmittels (DES) aus Cholinchlorid/p-Toluolsulfonsäure beschrieben, das als Reaktionsmedium plus Katalysator verwendet wird . Die gewählten Bedingungen ermöglichen die Entschützung einer Vielzahl von N-Boc-Derivaten in ausgezeichneten Ausbeuten .

Verwendung von Oxalylchlorid zur Entschützung

Eine milde Methode zur selektiven Entschützung der N-Boc-Gruppe von einer strukturell vielfältigen Gruppe von Verbindungen, einschließlich aliphatischer, aromatischer und heterozyklischer Substrate, wurde unter Verwendung von Oxalylchlorid in Methanol berichtet . Die Reaktionen erfolgen unter Raumtemperaturbedingungen für 1–4 h mit Ausbeuten bis zu 90% .

Grüne Chemie

Die Verwendung von N-Boc-6-hydroxy-D-norleucin steht im Einklang mit den Prinzipien der Grünen Chemie, die darauf abzielen, die Verwendung potenziell gefährlicher Substanzen zu eliminieren oder zumindest zu verringern, die sowohl für die Umwelt als auch für die menschliche Gesundheit schädlich sind .

Pharmazeutische Industrie

Diese Prinzipien wurden auch in der pharmazeutischen Industrie etabliert. Der ACS Green Chemistry Institute ® Pharmaceutical Roundtable (GCIPR) (Washington, DC, USA) hat einen Reagenzienleitfaden herausgegeben, um Chemiker über umweltfreundlichere Reagenzien für verschiedene chemische Umwandlungen zu informieren und sie zu führen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1

Wirkmechanismus

Target of Action

The primary target of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine, also known as N-Boc-6-hydroxy-D-norleucine, is the amino group in various compounds. This compound is often used in organic synthesis for the protection of amino groups .

Mode of Action

N-Boc-6-hydroxy-D-norleucine acts as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which allows it to protect the amino group during various reactions.

Biochemical Pathways

The biochemical pathway primarily affected by N-Boc-6-hydroxy-D-norleucine is the synthesis of peptides and other organic compounds. By protecting the amino group, this compound allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Result of Action

The result of N-Boc-6-hydroxy-D-norleucine’s action is the protection of the amino group in various compounds, allowing for selective bond formation in organic synthesis. This can facilitate the synthesis of complex organic compounds, including peptides .

Action Environment

The action of N-Boc-6-hydroxy-D-norleucine is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines . Furthermore, the removal of the Boc group typically occurs under strong acidic conditions . Therefore, both the pH and the specific reagents present can significantly influence the action, efficacy, and stability of N-Boc-6-hydroxy-D-norleucine.

Biochemische Analyse

Biochemical Properties

The N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine plays a crucial role in biochemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves the interaction with enzymes and other biomolecules, contributing to the overall biochemical properties of the compound .

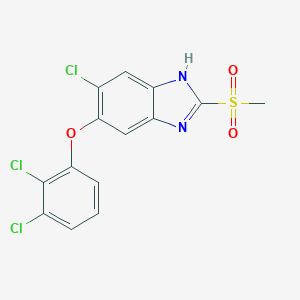

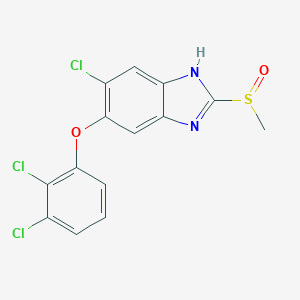

Molecular Mechanism

The molecular mechanism of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine involves its Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFDKSWARKFUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)